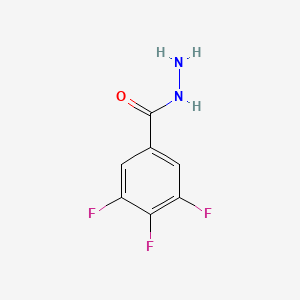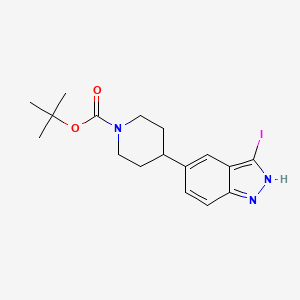
tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.
Piperidine Ring Formation: The piperidine ring can be constructed through a nucleophilic substitution reaction involving piperidine and a suitable leaving group.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indazole derivatives with modified electronic properties.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodine atom and piperidine ring contribute to the compound’s binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Contains a benzimidazole ring instead of an indazole ring.
Uniqueness
Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which can be utilized for further functionalization and derivatization. The combination of the indazole ring and piperidine ring provides a versatile scaffold for the development of novel compounds with diverse biological activities.
Properties
IUPAC Name |
tert-butyl 4-(3-iodo-2H-indazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)12-4-5-14-13(10-12)15(18)20-19-14/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISCSPNMJQRWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


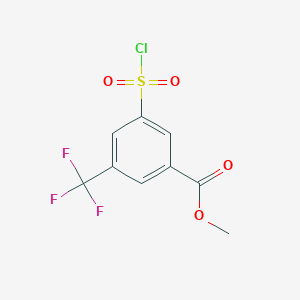
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1445124.png)
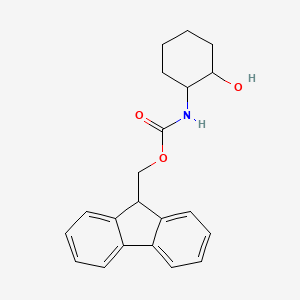
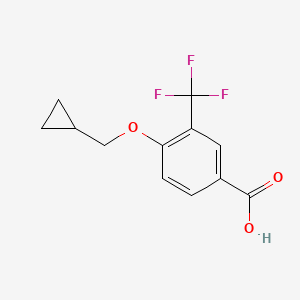
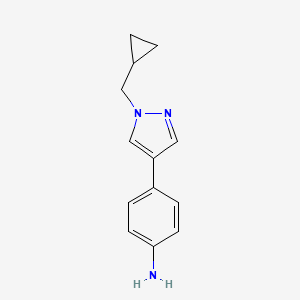
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1445132.png)
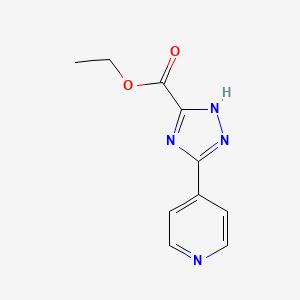
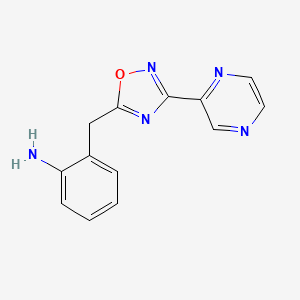
![4-Fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1445135.png)
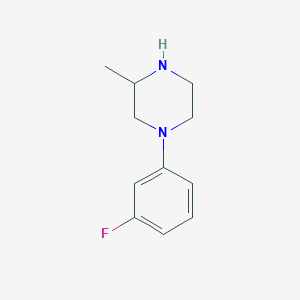
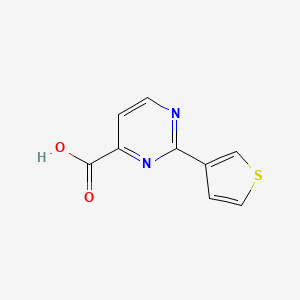
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
